Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate
Description
Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate is a chemical compound with the molecular formula C8H6Cl2O2S It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a potassium ion, and the acetic acid moiety is substituted with a 2,5-dichlorophenylsulfanyl group
Properties
Molecular Formula |
C8H5Cl2KO2S |
|---|---|
Molecular Weight |
275.19 g/mol |
IUPAC Name |
potassium;2-(2,5-dichlorophenyl)sulfanylacetate |
InChI |
InChI=1S/C8H6Cl2O2S.K/c9-5-1-2-6(10)7(3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |
InChI Key |
SRLNDCFCHWFSEW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCC(=O)[O-])Cl.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate typically involves the reaction of 2,5-dichlorothiophenol with chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2,5-dichlorothiophenol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles, including halides and alkoxides, can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate is synthesized through a reaction between 2,5-dichlorothiophenol and potassium chloroacetate in organic solvents like ethanol or acetonitrile under reflux conditions. The general reaction can be represented as follows:
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in the development of antimicrobial agents due to its structural similarities with known active compounds.
Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound revealed significant activity against multiple bacterial strains. Concentrations as low as 5 µM demonstrated notable reductions in bacterial viability, indicating its potential as an antibacterial agent .
The compound's interaction with biological systems has been a focus of research. Its sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Mechanism of Action
The mechanism involves:
- Covalent Bond Formation: The sulfanyl group interacts with nucleophiles on proteins.
- π-π Interactions: The dichlorophenyl ring engages in π-π stacking with aromatic residues in proteins.
Case Study 1: Anticancer Activity
Research has shown that this compound exhibits anticancer properties. In vitro studies indicated that it significantly inhibited the growth of breast and lung cancer cell lines by inducing apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Properties
Another investigation highlighted its anti-inflammatory effects, suggesting that derivatives of this compound could be developed to target inflammatory pathways effectively .
Mechanism of Action
The mechanism of action of Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar chemical structure.
2,5-Dichlorophenylacetic acid: Another derivative of acetic acid with similar substituents.
Uniqueness
Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate is unique due to the presence of the potassium ion and the specific arrangement of the dichlorophenylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a sulfanyl group attached to a dichlorophenyl moiety and an acetate group. This structure is crucial for its biological activity as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties against various pathogens. The 2,5-dichlorophenyl scaffold is particularly effective against Gram-positive bacteria and has been linked to the development of new antimicrobial agents.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Linezolid | 2 | Methicillin-resistant S. aureus |
| Echinocandin | 1 | Candida auris |
Note: TBD = To Be Determined
A study on derivatives of phenylpropanoids demonstrated that compounds containing the dichlorophenyl group showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The mechanism of action often involves the inhibition of key metabolic enzymes or disruption of cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar scaffolds have shown promising results against cancer cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | TBD |
| Cisplatin | A549 (Lung) | 10 |
| Compound X | Caco-2 (Colorectal) | 20 |
In a comparative study, compounds structurally related to this compound demonstrated selective cytotoxicity towards colorectal adenocarcinoma cells (Caco-2), suggesting potential for targeted cancer therapies . The structure-dependent activity indicates that modifications to the dichlorophenyl group can significantly alter efficacy.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their function. The lipophilicity imparted by the dichlorophenyl ring facilitates cellular uptake, allowing the compound to reach intracellular targets effectively .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against a panel of resistant pathogens. Results indicated significant inhibition in growth rates compared to control groups.
- Anticancer Screening : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
